Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate

HIV Rev-RRE inhibition Antiviral drug discovery Thienopyridine SAR

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate (CAS 111042-97-8) is a heterocyclic small molecule (C₉H₇NO₃S; MW 209.22) belonging to the thienopyridine family. Its defining structural feature is the [2,3-c] ring fusion linking thiophene and pyridine, which distinguishes it from the regioisomeric [2,3-b] counterpart (methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, CAS 111043-01-7) that has been explicitly reported as a potential anti-inflammatory lead.

Molecular Formula C9H7NO3S
Molecular Weight 209.219
CAS No. 111042-97-8
Cat. No. B596171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate
CAS111042-97-8
Synonyms3-Hydroxy-thieno[2,3-c]pyridine-2-carboxylic acid methyl ester
Molecular FormulaC9H7NO3S
Molecular Weight209.219
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(S1)C=NC=C2)O
InChIInChI=1S/C9H7NO3S/c1-13-9(12)8-7(11)5-2-3-10-4-6(5)14-8/h2-4,11H,1H3
InChIKeyDSPYVWHLDMBWAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate (CAS 111042-97-8): Structural Identity and Comparator Landscape


Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate (CAS 111042-97-8) is a heterocyclic small molecule (C₉H₇NO₃S; MW 209.22) belonging to the thienopyridine family. Its defining structural feature is the [2,3-c] ring fusion linking thiophene and pyridine, which distinguishes it from the regioisomeric [2,3-b] counterpart (methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, CAS 111043-01-7) that has been explicitly reported as a potential anti-inflammatory lead [1]. The compound is primarily positioned as a versatile synthetic intermediate in medicinal chemistry, with documented utility in patent-grounded synthesis routes toward heteroaromatic amide derivatives [2].

Why Regioisomeric Identity Determines Functional Outcomes: Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate vs. [2,3-b] Analogs


Thienopyridine regioisomers are not functionally interchangeable. The annulation mode—whether thiophene fuses to the [2,3-b] or [2,3-c] face of the pyridine ring—repositions the hydrogen-bond donor/acceptor pharmacophore (the 3-OH and 2-carboxylate ester) relative to the pyridine nitrogen, altering both electronic distribution and target recognition [1]. In HIV Rev-RRE inhibitor optimization, migration from the thieno[2,3-b]pyridine to the thieno[2,3-c]pyridine scaffold yielded a >100-fold improvement in potency, delivering single-digit nanomolar activity in both reporter and infectivity assays [2]. Independently, in antileishmanial screening, only N-substituted thieno[2,3-c]pyridine derivatives (not their [2,3-b] counterparts) achieved IC₅₀ < 10 µM against Leishmania spp., with lead compound 3f reaching submicromolar amastigote activity (IC₅₀ 0.83–1.13 µM) [3]. Procuring the incorrect regioisomer therefore risks complete loss of the desired biological activity profile.

Quantitative Differentiation Evidence for Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate (CAS 111042-97-8)


Regioisomeric Scaffold Switch from [2,3-b] to [2,3-c] Yields >100-Fold HIV Potency Gain

In the optimization of thienopyridine carboxamides targeting HIV Rev-RRE regulatory complexes, the initial screen identified hits on a thieno[2,3-b]pyridine scaffold. Systematic SAR exploration revealed that migration to the regioisomeric thieno[2,3-c]pyridine ring system produced analogs with single-digit nanomolar activity—an improvement of >100-fold in potency over the original [2,3-b]-based hits—in both Rev-RRE reporter assays and HIV infectivity assays [1].

HIV Rev-RRE inhibition Antiviral drug discovery Thienopyridine SAR

Thieno[2,3-c]pyridine Derivatives Are Active Against Leishmania; Thieno[2,3-b]pyridine Derivatives Are Not

A direct comparative study synthesized both N-Boc-thieno[2,3-c]pyridine (series 2a-i) and N-Boc-thieno[2,3-b]pyridine (series 1a-f) derivatives and evaluated them against L. amazonensis, L. braziliensis, and L. infantum promastigotes. Only the thieno[2,3-c]pyridine derivatives bearing a substituted nitrogen at position 6 (compounds 2b, 2c, 2f, 2g) showed antiparasitic activity (IC₅₀ < 10 µM); the thieno[2,3-b]pyridine series was uniformly inactive [1].

Antileishmanial agents Neglected tropical diseases Thienopyridine scaffold comparison

Patent-Grounded Synthetic Utility as a Key Intermediate for Heteroaromatic Amide Libraries

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate (CAS 111042-97-8) is explicitly cited in US Patent US20050080085A1 as a downstream synthetic intermediate (via methyl thioglycolate, CAS 2365-48-2) in the preparation of 3-heteroaroyl amino-N-benzyl-8-aza-bicyclo[3.2.1]octane derivatives with antidopaminergic activity [1]. The 3-hydroxy-2-carboxylate substitution pattern present in this compound provides two orthogonal derivatization handles (the 3-OH for O-alkylation/ether formation and the 2-COOCH₃ for amidation or hydrolysis), enabling divergent library synthesis from a single building block.

Medicinal chemistry building block Parallel synthesis Patent intermediate

Thieno[2,3-c]pyridine Core Is a Privileged Kinase Hinge-Binder Motif with Documented GRK2 and COT Activity

The thieno[2,3-c]pyridine scaffold functions as an ATP-mimetic hinge-binder in kinase inhibitor design, satisfying hydrogen bond donor–acceptor criteria through the pyridine nitrogen and the 2-position substituent [1]. Two independent programs have validated this scaffold: (i) 2,4-disubstituted thieno[2,3-c]pyridines were identified as potent COT kinase inhibitors following HTS triage and SAR optimization at the 2- and 4-positions [2]; (ii) a structure-driven GRK2 inhibitor program, guided by two X-ray co-crystal structures (PDB 7PWD, 2.6 Å resolution), produced potent and highly ligand-efficient thieno[2,3-c]pyridine-based inhibitors [1]. Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate retains the core scaffold features (free 3-OH, 2-COOCH₃) that directly map to the substitution vectors explored in both programs.

Kinase inhibitor GRK2 COT kinase Hinge-binding scaffold

Chemical Synthesis Route Defines Regioisomeric Outcome: Positional Fidelity of the Cyclocondensation Reaction

The synthesis of methyl 3-hydroxythienopyridine-2-carboxylates proceeds via cyclocondensation of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of K₂CO₃ and anhydrous DMF at elevated temperature [1]. The regiochemical outcome—whether the [2,3-b] or [2,3-c] isomer is obtained—is determined by the substitution pattern of the starting nicotinoate (2-chloro vs. alternative halogen positions) and the regioselectivity of the thiolate nucleophilic attack. The [2,3-c] isomer (CAS 111042-97-8) and [2,3-b] isomer (CAS 111043-01-7) are therefore distinct synthetic products requiring different starting materials or conditions; they cannot be obtained interchangeably from a single synthetic protocol [1].

Regioselective synthesis Cyclocondensation Thienopyridine chemistry

Procurement-Relevant Application Scenarios for Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate (CAS 111042-97-8)


Antiviral Drug Discovery: HIV Rev-RRE Inhibitor Lead Optimization

Research groups developing small-molecule inhibitors of HIV regulatory complexes can employ CAS 111042-97-8 as a key synthetic intermediate to access the thieno[2,3-c]pyridine-2-carboxamide chemotype. The >100-fold potency advantage of the [2,3-c] scaffold over the [2,3-b] scaffold in both Rev-RRE reporter and HIV infectivity assays [1] makes regioisomeric fidelity critical: procurement of the [2,3-b] isomer would yield an inactive scaffold. The 2-methyl ester in CAS 111042-97-8 provides a direct handle for amidation to the essential unsubstituted carboxamide pharmacophore identified in optimized analogs.

Antileishmanial Drug Development: N-Substituted Thieno[2,3-c]pyridine Lead Series

Investigators pursuing antiparasitic agents against Leishmania spp. can utilize CAS 111042-97-8 as the starting scaffold for constructing N-benzyl-thieno[2,3-c]pyridine analogs. The comparative study by Bernardo et al. (2025) demonstrated that only [2,3-c] derivatives achieve IC₅₀ < 10 µM, with lead compound 3f reaching submicromolar amastigote potency (IC₅₀ 0.83–1.13 µM) and a 250-fold selectivity index over host macrophages [2]. The 3-OH group on CAS 111042-97-8 is strategically positioned for subsequent functionalization to modulate pharmacokinetic properties.

Kinase Inhibitor Discovery: GRK2 and COT Inhibitor Scaffold Construction

Medicinal chemistry teams targeting G protein-coupled receptor kinase 2 (GRK2) for heart failure or COT kinase for inflammatory diseases can use CAS 111042-97-8 as a hinge-binding building block. The thieno[2,3-c]pyridine core with 3-OH and 2-COOCH₃ substitution maps directly to the ATP-mimetic pharmacophore validated by X-ray co-crystal structures (PDB 7PWD, 2.6 Å) [3] and by the 2,4-disubstituted COT inhibitor SAR series [4]. The methyl ester enables facile conversion to diverse amide substituents for C-2 vector exploration.

CNS-Targeted Library Synthesis: Antidopaminergic Heteroaromatic Amides

Based on US Patent US20050080085A1, CAS 111042-97-8 is a documented synthetic intermediate for preparing 3-heteroaroyl amino-N-benzyl-8-aza-bicyclo[3.2.1]octane derivatives with antidopaminergic D₂ receptor activity [5]. Parallel synthesis groups constructing CNS-targeted compound collections can leverage the dual derivatization handles (3-OH for ether formation; 2-COOCH₃ for amidation/hydrolysis then coupling) for divergent library production from a single building block.

Quote Request

Request a Quote for Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.